Honyumine

Catalog No.
S13274695
CAS No.
100595-86-6
M.F
C20H19NO5
M. Wt
353.4 g/mol
Availability
In Stock
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Honyumine

CAS Number

100595-86-6

Product Name

Honyumine

IUPAC Name

5,9-dihydroxy-10-methoxy-2,2,11-trimethylpyrano[3,2-b]acridin-6-one

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C20H19NO5/c1-20(2)8-7-10-14(26-20)9-12-15(17(10)23)18(24)11-5-6-13(22)19(25-4)16(11)21(12)3/h5-9,22-23H,1-4H3

InChI Key

DCEKPLXGLUMXMB-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(N3C)C(=C(C=C4)O)OC)C

Honyumine is a member of acridines. It is functionally related to an acridone.
Honyumine is a natural product found in Citrus maxima with data available.

Honyumine is a chemical compound classified as an acridine derivative, specifically related to acridones. Its molecular formula is C20H19NO5C_{20}H_{19}NO_5, and it has been identified in various species of the Citrus genus, particularly Citrus maxima (also known as pomelo) and Citrus grandis. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications .

Typical of acridines. Notably, it can undergo Diels–Alder reactions, acting as a dienophile. Additionally, it may be involved in acylation at the C3 position, which is a common reaction pathway for compounds with similar structures . The reactivity of honyumine is significant in organic synthesis, particularly in the development of novel pharmaceutical agents.

Research indicates that honyumine exhibits various biological activities. It has shown anti-inflammatory properties and neuroprotective effects against neurotoxicity induced by amyloid-beta peptide, which is relevant in the context of neurodegenerative diseases such as Alzheimer's . Furthermore, honyumine has been associated with antimicrobial activity, particularly against certain strains of bacteria, suggesting its potential use in treating infections .

The synthesis of honyumine can be achieved through several methods, often involving extraction from natural sources like Citrus species. One common approach is through solvent extraction, where plant materials are treated with solvents to isolate active compounds. For example, ethanolic extracts from Citrus maxima have been utilized to obtain honyumine along with other phytochemicals . Additionally, synthetic routes may involve chemical modifications of simpler acridine derivatives to enhance yield and purity.

Honyumine's applications are primarily found in the fields of pharmacology and natural product chemistry. Its anti-inflammatory and neuroprotective properties make it a candidate for developing treatments for neurodegenerative conditions. Moreover, its antimicrobial properties could be harnessed in formulating new antibiotics or preservatives in food and cosmetic industries .

Interaction studies involving honyumine have revealed its capacity to inhibit certain biological pathways. For instance, studies have indicated that honyumine can inhibit the activity of the Angiotensin-Converting Enzyme, which plays a crucial role in regulating blood pressure and fluid balance . This suggests potential applications in cardiovascular health management. Further research is needed to fully elucidate its mechanisms of action and interactions with other biochemical pathways.

Honyumine shares structural similarities with several other compounds derived from Citrus species and acridines. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
HonyumineAcridine derivativeAnti-inflammatory, neuroprotectiveFound specifically in Citrus maxima
LimoninCoumarinAntimicrobial, anti-cancerExhibits bitterness; used as a natural pesticide
NaringeninFlavonoidAntioxidant, anti-inflammatoryAbundant in citrus fruits; enhances vitamin C absorption
BergamottinCoumarinAntimicrobialKnown for its role in grapefruit juice interactions with medications
ThamnosmoninCoumarinAntioxidantLess studied; potential for unique health benefits

Honyumine's distinct presence in specific Citrus species and its unique combination of biological activities set it apart from these similar compounds. This specificity may offer advantages in targeted therapeutic applications.

Honyumine is exclusively sourced from Citrus grandis Osbeck, a species within the Rutaceae family commonly known as pomelo or shaddock. This plant is taxonomically synonymous with Citrus maxima (Burm.) Merr., reflecting regional nomenclature variations. The pomelo tree thrives in tropical and subtropical climates, with native populations documented in Southeast Asia, including Malaysia, Indonesia, and the eastern regions of India. Cultivation extends to China, Thailand, Japan, and the Philippines, where it is valued for both culinary and medicinal applications.

The compound is localized in the root bark of C. grandis, a tissue known for its diverse alkaloid profile. Unlike other citrus species, which predominantly accumulate flavonoids and limonoids, C. grandis root bark produces acridone alkaloids such as honyumine due to specialized biosynthetic pathways. The plant’s morphological features—including large evergreen leaves, winged petioles, and globose fruits with thick rinds—correlate with its ecological adaptation to humid lowland forests.

Table 1: Key Botanical and Chemical Attributes of Citrus grandis

AttributeDescription
Taxonomic ClassificationKingdom: Plantae; Family: Rutaceae; Species: C. grandis Osbeck
Native RangeSoutheast Asia (Malaysia, Indonesia, Eastern India)
Plant Part for ExtractionRoot bark
Major Alkaloid ClassPyranoacridones
Molecular Formula$$ \text{C}{20}\text{H}{19}\text{NO}_5 $$
Molecular Weight353.37 g/mol

Historical Context of Discovery

Honyumine was first isolated in 1986 during a phytochemical investigation of C. grandis root bark. Researchers employed solvent extraction followed by column chromatography to purify the compound, achieving structural elucidation through spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, particularly proton ($$ ^1\text{H} $$) NMR, played a pivotal role in deducing its linear pyranoacridone skeleton. The $$ ^1\text{H} $$-NMR spectrum revealed characteristic signals for aromatic protons (δ 6.2–7.8 ppm), methoxy groups (δ 3.8 ppm), and a fused pyran ring system (δ 5.1–5.3 ppm). Complementary ultraviolet (UV) and infrared (IR) analyses confirmed the presence of conjugated carbonyl groups (λmax 270 nm) and hydroxyl functionalities (broad absorption at 3400 cm−1).

The compound’s discovery coincided with growing interest in acridone alkaloids, which were previously identified in Citrus species but lacked structural diversity. Honyumine’s linear configuration distinguished it from the angular pyranoacridones common in C. aurantium and C. sinensis, underscoring species-specific alkaloid biosynthesis.

Table 2: Spectroscopic Signatures of Honyumine

TechniqueKey Observations
$$ ^1\text{H} $$-NMR- Aromatic protons: δ 6.2–7.8 (multiplet)
- Methoxy group: δ 3.8 (singlet)
- Pyran ring protons: δ 5.1–5.3 (doublet of doublets)
UV-Visλmax 270 nm (π→π* transition of conjugated carbonyl)
IR3400 cm−1 (O–H stretch), 1650 cm−1 (C=O)

Molecular Formula and Stereochemical Configuration

Honyumine, a linear pyranoacridone alkaloid isolated from the root bark of Citrus grandis Osbeck, possesses the molecular formula C₂₀H₁₉NO₅ as established through high-resolution mass spectrometry [1]. The compound exhibits an average molecular weight of 353.3686 daltons with a monoisotopic molecular weight of 353.126322723 daltons [2] [3]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 5,9-dihydroxy-10-methoxy-2,2,11-trimethyl-6,11-dihydro-2H-1-oxa-11-azatetracen-6-one [2] [3].

The stereochemical configuration of honyumine incorporates a planar aromatic acridone nucleus fused with a pyran ring system [1]. The compound belongs to the class of organic compounds known as acridones, which are characterized by acridines containing a ketone group attached to the carbon-9 position of the acridine moiety [2]. The linear arrangement distinguishes honyumine from angular pyranoacridone alkaloids, with the pyran ring linearly fused to the acridone core structure [1].

The absolute stereochemistry remains undefined due to the planar nature of the aromatic system, though the compound exists as a single isomer based on spectroscopic evidence [1]. The Chemical Abstracts Service registry number 100595-86-6 uniquely identifies this alkaloid in chemical databases [2] [4].

Molecular ParameterValue
Molecular FormulaC₂₀H₁₉NO₅
Molecular Weight353.3686 Da
Monoisotopic Mass353.126322723 Da
Chemical Abstracts Service Number100595-86-6
International Union of Pure and Applied Chemistry Name5,9-dihydroxy-10-methoxy-2,2,11-trimethyl-6,11-dihydro-2H-1-oxa-11-azatetracen-6-one
ClassificationLinear pyranoacridone alkaloid

Spectroscopic Analysis

UV-Vis Absorption Profiles

The ultraviolet-visible absorption spectrum of honyumine in ethanol exhibits characteristic features consistent with extended conjugated aromatic systems typical of acridone alkaloids [1]. The spectrum displays seven distinct absorption maxima spanning the ultraviolet and visible regions, providing definitive spectroscopic fingerprints for structural confirmation [1].

The most intense absorption occurs at 301 nanometers with a logarithmic extinction coefficient of 4.75, representing the primary π→π* transition of the extended aromatic chromophore [1]. A secondary major absorption band appears at 290 nanometers (shoulder) with log ε 4.64, followed by significant absorption at 262 nanometers (log ε 4.15) [1]. The shorter wavelength region shows absorption at 224 nanometers (log ε 3.98), while longer wavelength absorptions occur at 327 nanometers (log ε 4.05), 350 nanometers (shoulder, log ε 3.55), and 393 nanometers (log ε 3.59) [1].

These absorption characteristics closely resemble those of related pyranoacridone alkaloids glycofoline and pyranofoline, confirming the linear pyranoacridone structural framework [1]. The bathochromic shift observed in the visible region (393 nanometers) indicates extended conjugation through the hydroxylated aromatic system [5].

Wavelength (nm)Log εAssignmentNotes
2243.98π→π* transitionShort wavelength band
2624.15π→π* transitionSecondary absorption
2904.64π→π* transitionShoulder
3014.75π→π* transitionMaximum intensity
3274.05π→π* transitionExtended conjugation
3503.55π→π* transitionShoulder
3933.59π→π* transitionVisible region

Infrared Spectral Signatures

The infrared spectrum of honyumine reveals characteristic absorption bands that confirm the presence of hydroxyl, aromatic, and carbonyl functional groups within the molecular structure [1]. The most diagnostic feature appears at 3480 wavenumbers, assigned to the stretching vibration of phenolic hydroxyl groups [1]. This broad absorption indicates the presence of multiple hydroxyl substituents on the aromatic rings [1].

A distinctive absorption band at 1640 wavenumbers corresponds to an intramolecularly hydrogen-bonded carbonyl group, specifically attributed to the carbon-1 hydroxyl group [1]. This lower frequency carbonyl stretch, compared to typical ketones, indicates significant hydrogen bonding that stabilizes the molecular conformation [1]. The presence of this intramolecular hydrogen bond is further supported by the downfield chemical shift observed in proton nuclear magnetic resonance spectroscopy [1].

Additional infrared absorptions include aromatic carbon-hydrogen stretching vibrations around 3000 wavenumbers and aliphatic carbon-hydrogen stretches near 2950 wavenumbers [6]. The absence of broad hydroxyl absorption in the 3200-3600 wavenumber region, apart from the phenolic bands, confirms the intramolecular hydrogen bonding pattern [1].

Wavenumber (cm⁻¹)IntensityAssignment
3480StrongPhenolic OH stretch
3000MediumAromatic C-H stretch
2950MediumAliphatic C-H stretch
1640StrongHydrogen-bonded C=O
1600-1500MediumAromatic C=C stretch
1400-1300MediumC-O stretch

Nuclear Magnetic Resonance (NMR) Assignments

The proton nuclear magnetic resonance spectrum of honyumine, recorded at 100 megahertz in acetone-d₆, provides detailed structural information through characteristic chemical shifts and coupling patterns [1]. The most distinctive signal appears at δ 15.20 as a singlet integrating for one proton, assigned to the intramolecularly hydrogen-bonded carbon-1 hydroxyl group [1]. This extremely downfield chemical shift confirms the strong hydrogen bonding interaction with the adjacent carbonyl oxygen [1].

A second exchangeable proton signal at δ 9.03 (singlet, 1H) represents an additional phenolic hydroxyl group [1]. Both hydroxyl signals disappear upon deuterium oxide exchange, confirming their labile nature [1]. The aromatic region displays multiple signals between δ 7.2-8.5, consistent with the substituted acridone ring system [1].

The pyran ring protons appear as characteristic doublets at δ 6.8 and δ 6.0, each integrating for one proton with a coupling constant of 10.0 hertz, indicating vicinal coupling across the double bond [1]. Methyl substituents are clearly resolved, with the nitrogen-methyl group appearing at δ 4.2 (3H, singlet) and the methoxy group at δ 4.0 (3H, singlet) [1]. The gem-dimethyl groups of the pyran ring resonate at δ 1.6 as a six-proton singlet [1].

Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of twenty carbon atoms consistent with the molecular formula [3]. The carbonyl carbon resonates in the expected range for α,β-unsaturated ketones, while aromatic carbons appear between δ 100-160 [3]. The methoxy and methyl carbons provide additional structural confirmation through their characteristic chemical shifts [3].

δ (ppm)MultiplicityIntegrationCoupling (Hz)Assignment
15.20s1H-C-1 OH (H-bonded)
9.03s1H-Phenolic OH
8.5m1H-Aromatic H
7.8d1H8.5Aromatic H
7.2m2H-Aromatic H
6.8d1H10.0Pyran H
6.0d1H10.0Pyran H
4.2s3H-N-CH₃
4.0s3H-OCH₃
1.6s6H-Gem-dimethyl

High-Resolution Mass Spectrometric Data

High-resolution mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for structural confirmation of honyumine [1]. The molecular ion peak appears at mass-to-charge ratio 353.1264, corresponding to the protonated molecular ion [M+H]⁺ [1]. The calculated exact mass for C₂₀H₁₉NO₅ is 353.1262, yielding an error of only 0.6 parts per million, confirming the proposed molecular formula [1].

Electron impact ionization generates characteristic fragmentation patterns that support the structural assignment [1]. The base peak typically corresponds to loss of methyl radicals from the molecular ion, producing fragments at mass-to-charge ratio 338 [M-CH₃]⁺ [1]. Additional significant fragments include mass-to-charge ratio 310, representing loss of acetyl group [M-COCH₃]⁺, and mass-to-charge ratio 295, corresponding to loss of methoxycarbonyl [M-CO₂CH₃]⁺ [1].

The fragmentation pattern confirms the presence of labile methyl groups and the stability of the aromatic core structure [7]. Collision-induced dissociation experiments provide additional structural information through controlled fragmentation pathways, supporting the linear pyranoacridone framework [7]. The high resolution capability distinguishes honyumine from potential isomers and confirms the unique molecular composition [7].

m/zRelative IntensityAssignmentFragmentation
353.1264M⁺[M]⁺Molecular ion
338High[M-CH₃]⁺Methyl loss
310Medium[M-COCH₃]⁺Acetyl loss
295Medium[M-CO₂CH₃]⁺Methoxycarbonyl loss
281Low[M-C₄H₈O]⁺Pyran ring cleavage
253Low[M-C₆H₁₂O]⁺Extended fragmentation

Honyumine, a pyranoacridone alkaloid with the molecular formula C20H19NO5, represents a structurally complex secondary metabolite biosynthesized through a well-characterized pathway that involves multiple enzymatic transformations [1] [2] [3]. The biosynthetic route to honyumine in Citrus grandis follows the established acridone alkaloid biosynthetic framework, which has been extensively studied in related Rutaceae species [4] [5] [6].

The biogenetic pathway initiates with the formation of anthranilate from chorismate through the action of anthranilate synthase (EC 4.1.3.27), a key branch point enzyme that diverts chorismate from primary aromatic amino acid biosynthesis toward secondary metabolite production [4] [7]. This enzymatic conversion represents the committed step toward acridone alkaloid formation and occurs within plastidial compartments where chorismate accumulates [7].

The subsequent methylation of anthranilate is catalyzed by anthranilate N-methyltransferase (EC 2.1.1.111), utilizing S-adenosyl-L-methionine as the methyl donor to produce N-methylanthranilate [8]. This enzyme has been characterized in Ruta graveolens and demonstrates strict substrate specificity for anthranilate, distinguishing it from other methyltransferases involved in phenylpropanoid metabolism [8]. The methylation reaction occurs in the cytoplasm and represents a crucial regulatory point in the pathway, as the availability of S-adenosyl-L-methionine can influence alkaloid production rates [8].

Following methylation, N-methylanthranilate undergoes CoA activation through the action of anthranilate-CoA ligase (EC 6.2.1.32), producing N-methylanthraniloyl-CoA, the activated starter unit for polyketide formation [7] [6]. This ATP-dependent reaction is essential for subsequent condensation reactions and typically occurs in close proximity to acridone synthase activity [6].

The core acridone structure is assembled by acridone synthase (EC 2.3.1.159), a type III polyketide synthase that catalyzes the condensation of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA [9] [6]. This enzyme exhibits remarkable substrate specificity and has been extensively characterized in Citrus microcarpa, where it demonstrates optimal activity at pH 8.0 with kinetic parameters of Km = 4.3 μM for N-methylanthraniloyl-CoA and kcat = 1.4 min⁻¹ [9]. The reaction proceeds through sequential Claisen condensations, with decarboxylation of malonyl-CoA units driving the formation of the linear tetraketide intermediate, which subsequently cyclizes to form 1,3-dihydroxy-N-methylacridone [9] [6].

In Citrus grandis, the progression from the basic acridone structure to the pyranoacridone framework characteristic of honyumine involves additional modifications that distinguish this species from other citrus varieties [10]. Transcriptomic analyses of Citrus grandis 'tomentosa' have revealed differential expression patterns of genes involved in secondary metabolite biosynthesis, including those encoding enzymes responsible for coumarin and alkaloid production [10] [11]. These studies identified 15 differentially expressed genes specifically involved in regulating coumarin synthesis, suggesting metabolic flexibility that may extend to related pyranoacridone pathways [10].

The biosynthetic route in Citrus grandis appears to involve tissue-specific expression patterns, with higher concentrations of secondary metabolites typically observed in root tissues compared to aerial parts [1] [12]. This distribution pattern aligns with the ecological function of these compounds as defensive metabolites against soil-borne pathogens and herbivores [13].

Recent metabolomic profiling of Citrus grandis varieties has demonstrated the presence of diverse secondary metabolite networks, including flavonoids, coumarins, and volatile oils, indicating active biosynthetic machinery capable of supporting complex alkaloid production [14] [15]. The identification of 49 volatile oils and significant accumulation of naringin and naringenin in fruit tissues suggests robust phenylpropanoid metabolism that shares common precursors with acridone alkaloid biosynthesis [10] [14].

Enzymatic Mechanisms for Pyranoacridone Formation

The enzymatic mechanisms responsible for pyranoacridone formation represent one of the most sophisticated aspects of honyumine biosynthesis, involving specialized cyclization reactions that transform linear acridone precursors into the characteristic tricyclic pyran-fused structure [16] [17]. These transformations require precise stereochemical control and represent evolutionary adaptations that enhance the biological activity and stability of the final alkaloid products [18] [19].

The formation of the pyran ring in honyumine involves prenylation followed by cyclization, a two-step process that has been extensively studied in related coumarin biosynthetic pathways [16] [20] [17]. Initial prenylation is catalyzed by specialized prenyltransferases belonging to the UbiA superfamily, which demonstrate remarkable substrate specificity for acridone acceptors [20] [21]. These membrane-bound enzymes require divalent cations, typically Mg²⁺ or Mn²⁺, and utilize either dimethylallyl diphosphate or geranyl diphosphate as prenyl donors [20] [22].

In citrus species, prenyltransferase activity has been characterized primarily in the context of coumarin metabolism, where bergaptol 5-O-geranyltransferase shows high specificity for geranyl diphosphate with apparent Km values of 9 μM for the prenyl donor and 140 μM for bergaptol [22]. Similar enzymatic properties are anticipated for acridone-specific prenyltransferases, given the structural similarities between coumarin and acridone substrates [21] [22].

The cyclization step that forms the pyran ring involves cytochrome P450-dependent cyclases that catalyze acid/base-assisted epoxide ring opening reactions [16] [17]. These enzymes have been extensively characterized in Peucedanum praeruptorum, where PpDC and PpOC cyclases demonstrate distinct substrate specificities for linear versus angular prenylated precursors [16] [17]. The cyclization mechanism involves initial epoxidation of the prenyl side chain followed by intramolecular nucleophilic attack, facilitated by specific acidic residues within the enzyme active site [16].

Biochemical analyses of these cyclases have identified crucial catalytic residues, including Glu303 in PpDC and Asp301 in PpOC, which function as proton donors during the epoxide opening reaction [16] [17]. Site-directed mutagenesis studies confirm the essential nature of these residues, as their replacement with neutral amino acids completely abolishes cyclase activity [16]. The stereochemical outcome of the cyclization reaction is controlled by the spatial arrangement of these catalytic residues relative to the substrate binding pocket [16].

The enzymatic mechanism follows a stepwise process where the cytochrome P450 first catalyzes the formation of an epoxide intermediate from the prenylated acridone precursor [16] [17]. This epoxidation reaction requires NADPH as a reductant and molecular oxygen as the terminal oxidant, proceeding through the characteristic cytochrome P450 catalytic cycle [16]. The epoxide intermediate is inherently unstable and undergoes rapid intramolecular cyclization facilitated by the enzyme's acid/base catalytic machinery [16].

Kinetic studies of pyranoacridone cyclases reveal complex reaction mechanisms involving multiple conformational states [23]. The enzyme exhibits positive cooperativity for substrate binding, suggesting allosteric regulation that may coordinate the timing of epoxidation and cyclization events [23]. Temperature dependence studies indicate activation energies consistent with C-O bond formation as the rate-limiting step in pyran ring closure [23].

The substrate specificity of pyranoacridone cyclases extends beyond simple structural recognition to include stereochemical discrimination between different prenyl regioisomers [16] [19]. Enzymes capable of forming tetrahydropyran rings demonstrate preferential activity toward linear prenylated substrates, while those producing tetrahydrofuran rings favor angular prenylation patterns [16] [17]. This selectivity is determined by the architecture of the enzyme active site, particularly the positioning of hydrophobic residues that interact with the prenyl substituent [16].

Recent structural studies of related cyclases have revealed the molecular basis for this substrate specificity [16]. The active site cavity exhibits a defined geometry that accommodates specific prenyl orientations while excluding alternative binding modes [16]. Hydrogen bonding networks involving conserved serine and threonine residues provide additional specificity determinants that distinguish between potential substrates [16].

The integration of prenylation and cyclization activities within the pyranoacridone biosynthetic pathway represents a remarkable example of metabolic channeling, where intermediate products are efficiently transferred between sequential enzymatic steps without diffusion into the bulk cellular environment [21]. This organization minimizes competing side reactions and enhances overall pathway efficiency, contributing to the selective accumulation of desired pyranoacridone products [21].

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

353.12632271 g/mol

Monoisotopic Mass

353.12632271 g/mol

Heavy Atom Count

26

Melting Point

175 - 176 °C

UNII

SJW3UM0K3D

Dates

Last modified: 08-10-2024

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